
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a pyrazine derivative, which means it contains a pyrazine ring—a six-membered ring with two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyrazine with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the tetrahydrofuran moiety.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazine derivative with an aryl or vinyl group replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(tetrahydrofuran-3-yl)pyridine: This compound is similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(tetrahydrofuran-2-yl)methoxy)pyrazine: Another similar compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
2-Bromo-6-((tetrahydrofuran-3-yl)oxy)pyrazine is unique due to the presence of both a bromine atom and a tetrahydrofuran-3-yloxy group on the pyrazine ring. This combination of functional groups provides distinct reactivity and potential for various applications in synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-bromo-6-(oxolan-3-yloxy)pyrazine |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-3-10-4-8(11-7)13-6-1-2-12-5-6/h3-4,6H,1-2,5H2 |
Clave InChI |
DOZRVLVVCAXHFO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=CN=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
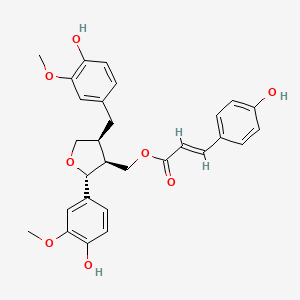
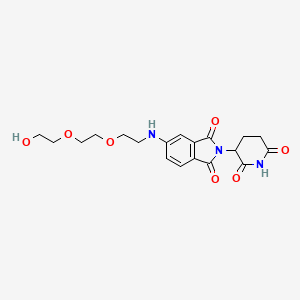

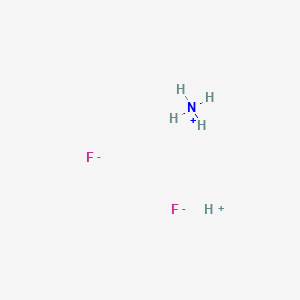
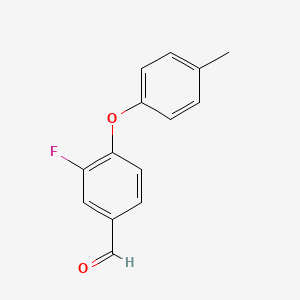
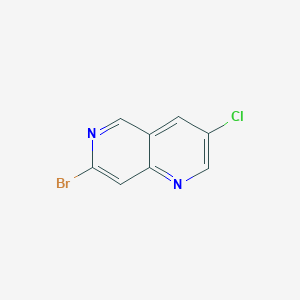
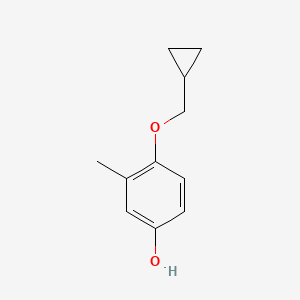
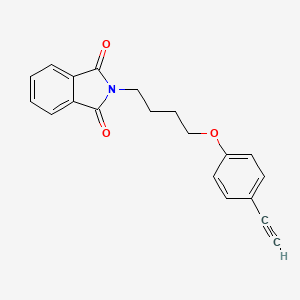

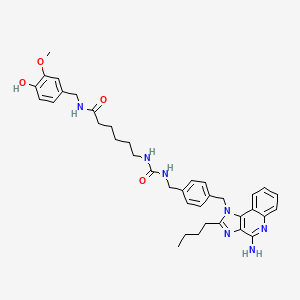
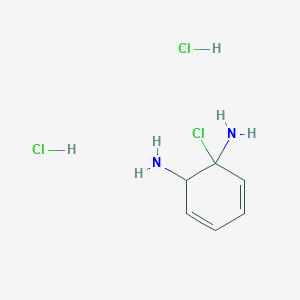

![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)
